

# BPR1J-097 in vivo efficacy murine xenograft models

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

Cat. No.: S548028

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## Data on a Related Compound: BPR1J-340

The search identified a detailed study on **BPR1J-340**, a potent and selective FLT3 inhibitor, and its performance in murine xenograft models of Acute Myeloid Leukemia (AML) [1].

The table below summarizes the key efficacy data for BPR1J-340 from this study:

Compound	Model Type	Cancer Type	Key Efficacy Findings	Reported Metrics
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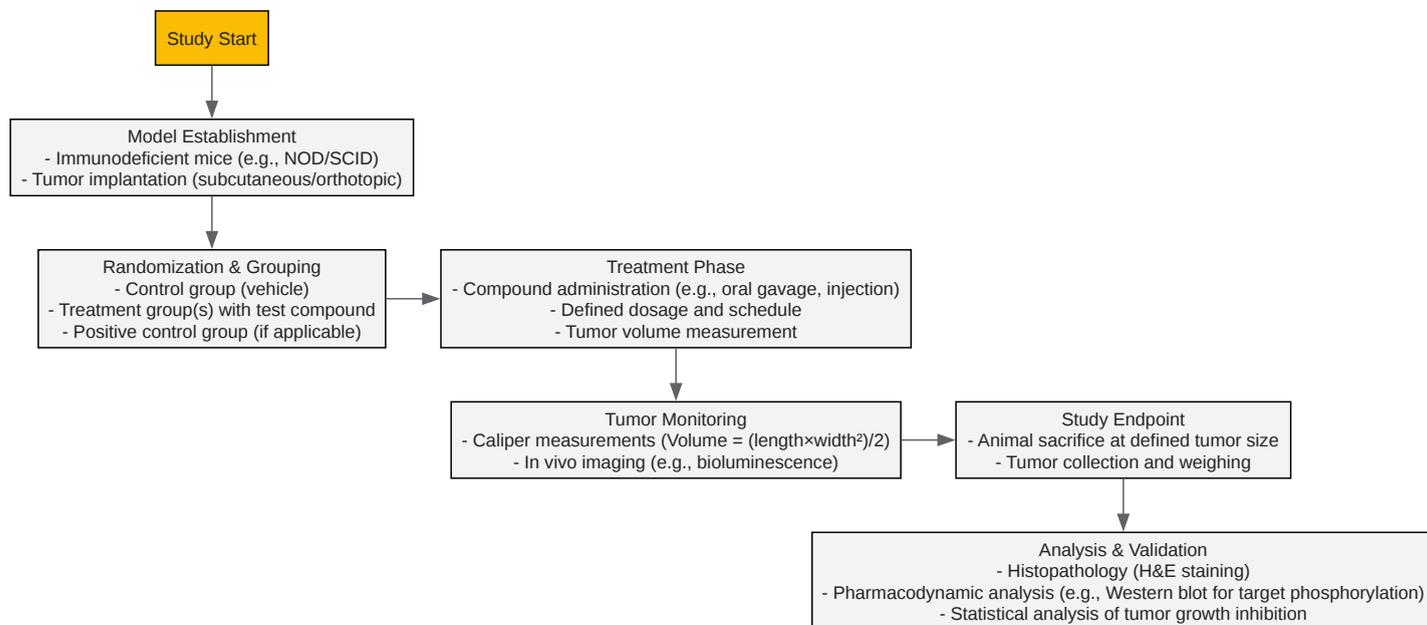
| **BPR1J-340** | Murine xenograft | Acute Myeloid Leukemia (AML) | - **Pronounced tumor growth inhibition and regression** in FLT3-ITD+ AML models [1].

- **Synergistic effect** when combined with the HDAC inhibitor vorinostat (SAHA), inducing apoptosis via Mcl-1 down-regulation [1]. | - GC50 (cellular proliferation): ~5 nM [1].
- IC50 (biochemical kinase activity): ~25 nM [1]. |

## Standard Workflow for Xenograft Efficacy Studies

Although data for **BPR1J-097** is unavailable, the general methodology for evaluating a compound's efficacy in murine xenograft models is well-established in the literature [2] [3] [4]. The diagram below outlines the

typical workflow for these preclinical studies.



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## References

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2. Drug discovery oncology in a mouse: concepts, models ... [pmc.ncbi.nlm.nih.gov]
3. Comprehensive comparison of patient-derived xenograft ... [pmc.ncbi.nlm.nih.gov]
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**Address:** Ontario, CA 91761, United States  
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